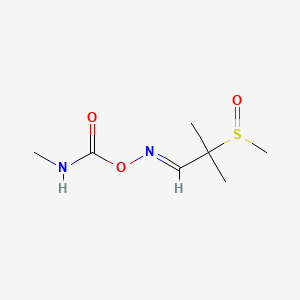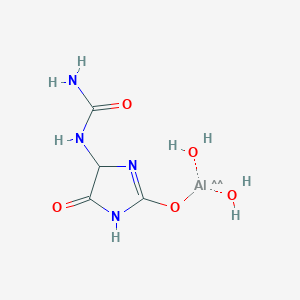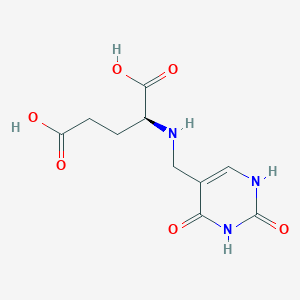
alpha-Glutamylthymine
描述
Alpha-Glutamylthymine is a hypermodified base found in DNA. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is notable for its unique structural modification, which involves the addition of a glutamyl group to the thymine base. This modification can influence the stability and function of DNA, making this compound an interesting subject of study in the fields of genetics and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Glutamylthymine typically involves the chemical modification of thymine. One common method includes the reaction of thymine with a glutamyl donor under specific conditions that facilitate the formation of the glutamyl-thymine bond. This process often requires the use of catalysts and controlled temperature and pH conditions to ensure the desired modification is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors can precisely control the reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound. The process may also include purification steps, such as crystallization or chromatography, to isolate the this compound from other reaction by-products .
化学反应分析
Types of Reactions: Alpha-Glutamylthymine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the chemical structure and properties of this compound.
Reduction: The addition of hydrogen or the removal of oxygen can also modify the compound.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of this compound, while reduction may yield a more reduced form. Substitution reactions can result in various derivatives of this compound with different functional groups .
科学研究应用
Alpha-Glutamylthymine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of DNA modifications on the stability and function of nucleic acids.
Biology: Researchers investigate its role in genetic regulation and its potential impact on gene expression.
Medicine: this compound is studied for its potential therapeutic applications, such as in the development of novel drugs targeting specific DNA modifications.
作用机制
The mechanism of action of alpha-Glutamylthymine involves its incorporation into DNA, where it can influence the structure and function of the nucleic acid. The glutamyl group can interact with other molecules in the cell, potentially affecting DNA replication, repair, and transcription. The specific molecular targets and pathways involved in these processes are still under investigation, but it is believed that this compound may play a role in regulating gene expression and maintaining genomic stability .
相似化合物的比较
Alpha-Glutamylthymine can be compared with other hypermodified DNA bases, such as:
Alpha-Putrescinylthymine: Another hypermodified thymine derivative with a putrescinyl group instead of a glutamyl group.
5-Methylcytosine: A well-known DNA modification that involves the addition of a methyl group to cytosine.
N6-Methyladenine: A modification involving the addition of a methyl group to adenine.
Uniqueness: this compound is unique due to its specific glutamyl modification, which can have distinct effects on DNA structure and function compared to other modifications. This uniqueness makes it a valuable compound for studying the impact of DNA modifications on genetic regulation and stability .
属性
IUPAC Name |
(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJNVZDOQDSDY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997907 | |
| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76567-27-6 | |
| Record name | alpha-Glutamylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
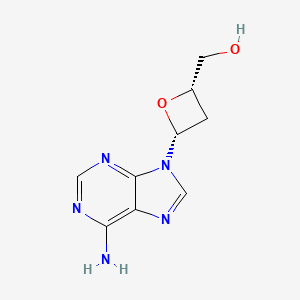

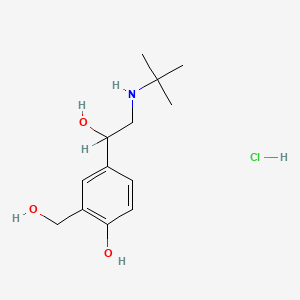
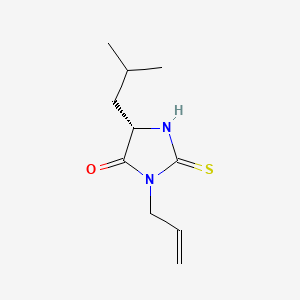
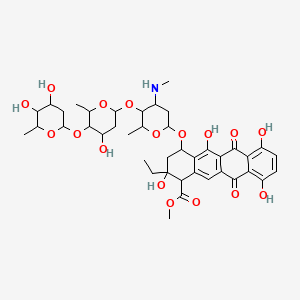
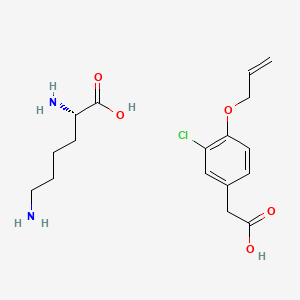


![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
